(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
Overview
Description
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C19H18O3 and a molecular weight of 294.34 g/mol . It is a member of the methoxybenzenes family and is characterized by the presence of two methoxyphenyl groups attached to a penta-1,4-dien-3-one backbone . This compound is known for its light orange to yellow to green color and is often used in various scientific research applications .
Mechanism of Action
Target of Action
It’s worth noting that this compound is a derivative of dibenzylideneacetone (dba) and shares structural similarities with other dba analogs . DBA analogs have been studied for their potential applications in various fields, including controlled drug release systems and tissue engineering .
Mode of Action
For instance, some DBA analogs have shown potential as free radical scavengers , which suggests they might interact with reactive oxygen species (ROS) in the body.
Biochemical Pathways
Given its structural similarity to other dba analogs, it’s plausible that this compound could influence pathways related to oxidative stress and free radical scavenging .
Pharmacokinetics
A study on dba analogs encapsulated in poly(lactic acid) (pla) membranes showed that these compounds could be released in a controlled manner during the hydrolytic degradation of the membranes . This suggests that the bioavailability of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one could potentially be manipulated through its formulation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the release of DBA analogs from PLA membranes was found to be influenced by the pH of the surrounding environment, with a higher percentage of release observed under acidic conditions .
Biochemical Analysis
Biochemical Properties
The (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one compound has been found to exhibit desirable bioactivities including anti-oxidative, anti-inflammatory, bactericidal, anticancer, antiviral, and insecticidal properties
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Current studies suggest that this compound exhibits good stability and has shown promising results in both in vitro and in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one can be synthesized through the Claisen-Schmidt condensation reaction . This reaction involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Claisen-Schmidt condensation reaction remains a common approach. The scalability of this method makes it suitable for industrial applications, where large quantities of the compound can be produced efficiently .
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- (1E,4E)-1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one
- (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one
- (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one
Uniqueness
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is unique due to the presence of methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also contribute to its bioactivity by facilitating interactions with biological targets .
Properties
IUPAC Name |
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3/b9-3+,10-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZVKDXPBWBUKY-LQIBPGRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347720 | |
Record name | (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37951-12-5, 2051-07-2 | |
Record name | Bis(4-methoxybenzylidene)acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Pentadien-3-one, 1,5-bis(4-methoxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(4-METHOXYBENZYLIDENE)ACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1T5NW58W3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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